molecular formula C16H20N2O2 B4933936 N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide

N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide

Cat. No.: B4933936
M. Wt: 272.34 g/mol
InChI Key: XWVMAQPCPBASQH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide is an organic compound with a complex structure that includes a naphthalene ring, an ether linkage, and a dimethylaminoethyl group

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-18(2)11-10-17-16(19)12-20-15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVMAQPCPBASQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide typically involves the reaction of 2-naphthol with chloroacetic acid to form 2-naphthoxyacetic acid. This intermediate is then reacted with N,N-dimethylethylenediamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce tetrahydronaphthalene derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide is unique due to its combination of a naphthalene ring and a dimethylaminoethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

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